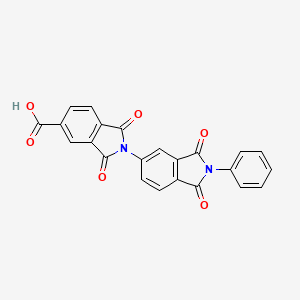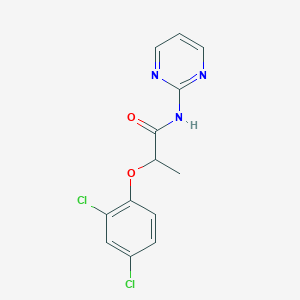
2-(2,4-dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a pyrimidinyl group attached to a propanamide backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with pyrimidine-2-amine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency in production.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for various applications.
科学研究应用
2-(2,4-Dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Pyrimidine derivatives: Compounds with a pyrimidine ring that exhibit various biological activities.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide is unique due to its combined dichlorophenoxy and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-8(12(19)18-13-16-5-2-6-17-13)20-11-4-3-9(14)7-10(11)15/h2-8H,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKJXCZVAKLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CC=N1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
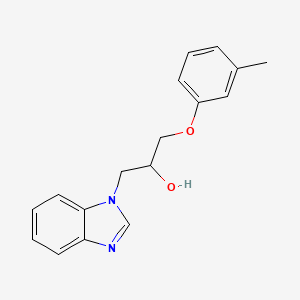
![3-iodo-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B5219768.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide](/img/structure/B5219774.png)
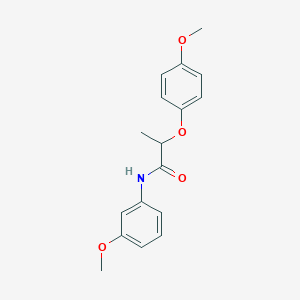
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5219786.png)
![Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate](/img/structure/B5219793.png)
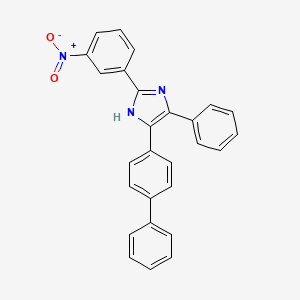
![N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5219820.png)
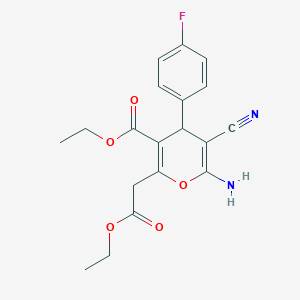
![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5219829.png)

![2-[2-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B5219858.png)
![(5E)-5-[[5-chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5219866.png)
